molecular formula C9H17NO B2419185 1-Isobutylpiperidin-2-one CAS No. 497224-01-8

1-Isobutylpiperidin-2-one

Cat. No. B2419185
CAS RN: 497224-01-8
M. Wt: 155.241
InChI Key: IOOXDDQLNSTLNL-UHFFFAOYSA-N
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Description

1-Isobutylpiperidin-2-one is a chemical substance that has gained significant attention in the field of scientific research due to its unique physical and chemical properties. It has a molecular formula of C9H17NO and a molecular weight of 155.241 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

1-Isobutylpiperidin-2-one has a molecular weight of 155.241 . The specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.

Scientific Research Applications

Biological Evaluation and Pharmacological Activity

Scientists assess the biological properties of piperidine derivatives, including 1-Isobutylpiperidin-2-one, through in vitro and in vivo studies. Pharmacological evaluations focus on receptor binding affinity, enzyme inhibition, toxicity, and metabolic stability. Understanding these aspects guides drug development.

Safety and Hazards

The safety data sheet for 1-Isobutylpiperidin-2-one indicates that it should be handled with care . It is advised to use personal protective equipment as required and to avoid release to the environment .

properties

IUPAC Name

1-(2-methylpropyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(2)7-10-6-4-3-5-9(10)11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOXDDQLNSTLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 85% potassium hydroxide (36.6 g), and tetrabutylammonium bromide (9.1 g) in toluene (400 ml) was refluxed overnight in a Dean Stalk apparatus. Then, a solution of 2-piperidone (50.0 g) and iodoisobutane (120.7 g) in toluene (150 ml) was added dropwise at 115° C. to the solution above. After the dropwise addition, the mixture was refluxed further for 2.5 hours, and then cooled, and filtered to remove insoluble matter. The filtrate was washed with water, and the aqueous layer was extracted with toluene. The organic layers were combined and dried over magnesium sulfate. After distilling off the solvent under reduced, the residue was separated and purified by silica gel column chromatography (ethyl acetate) to obtain yellow oil of 1-isobutyl-2-piperidone (9.3 g).
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
120.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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